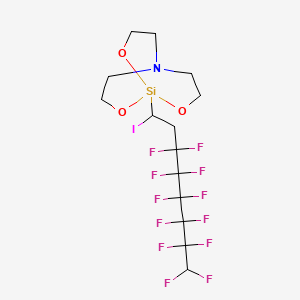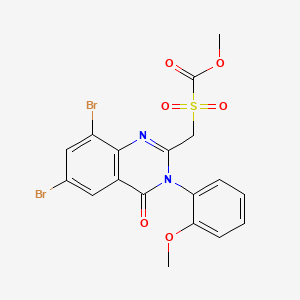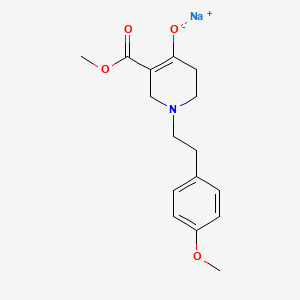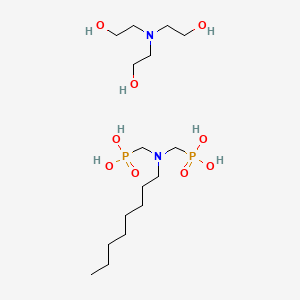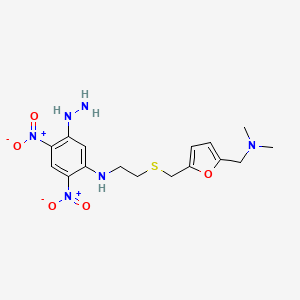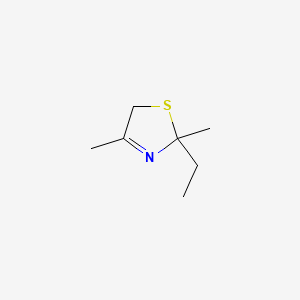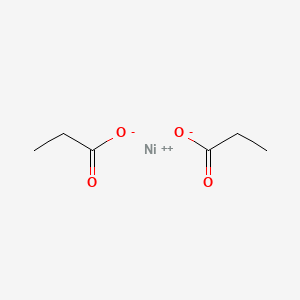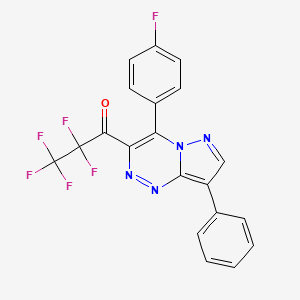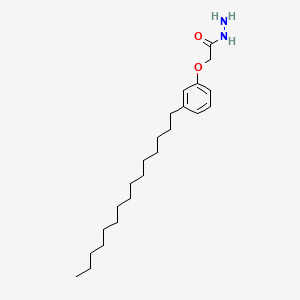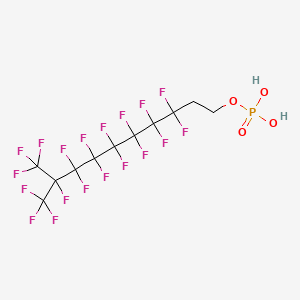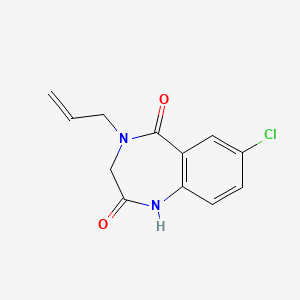
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- typically involves the condensation of isatoic anhydrides with amino acids in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This method is considered environmentally friendly as it avoids the use of harsh reaction conditions and volatile organic solvents . The reaction proceeds efficiently, yielding the desired product in high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Aplicaciones Científicas De Investigación
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . Additionally, it may inhibit protein synthesis in cancer cells, contributing to its potential anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Uniqueness
1H-1,4-Benzodiazepine-2,5-dione, 4-allyl-7-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the allyl and chloro groups may enhance its binding affinity to biological targets and improve its therapeutic efficacy compared to other benzodiazepine derivatives .
Propiedades
Número CAS |
3415-36-9 |
|---|---|
Fórmula molecular |
C12H11ClN2O2 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
7-chloro-4-prop-2-enyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-5-15-7-11(16)14-10-4-3-8(13)6-9(10)12(15)17/h2-4,6H,1,5,7H2,(H,14,16) |
Clave InChI |
NBAFUHWLLPVPQO-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



